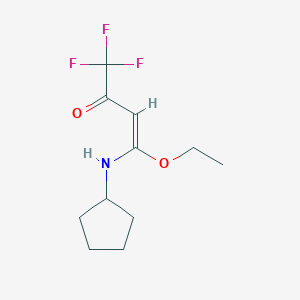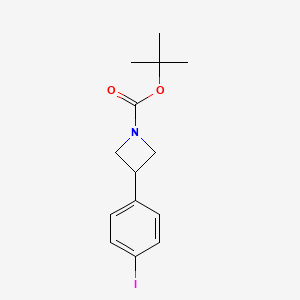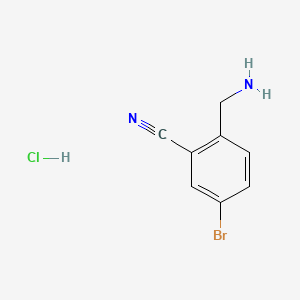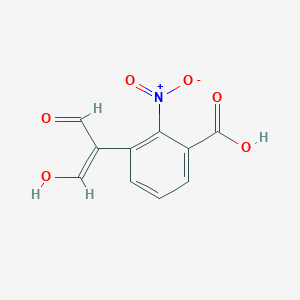![molecular formula C10H6Cl2N2OS3 B13915185 O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,5-dichlorophenol with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate. This intermediate is then reacted with methyl isothiocyanate to introduce the cyanamide group, followed by further reactions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(2,4-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
- O-(3,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
Uniqueness
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C10H6Cl2N2OS3 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
O-(2,5-dichlorophenyl) (N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethanethioate |
InChI |
InChI=1S/C10H6Cl2N2OS3/c1-17-9(14-5-13)18-10(16)15-8-4-6(11)2-3-7(8)12/h2-4H,1H3 |
InChI-Schlüssel |
ACUKKHOXUYRUFN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC#N)SC(=S)OC1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


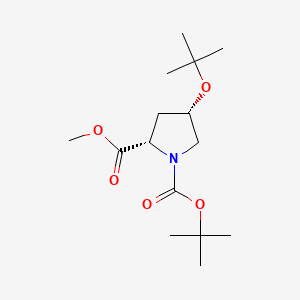
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
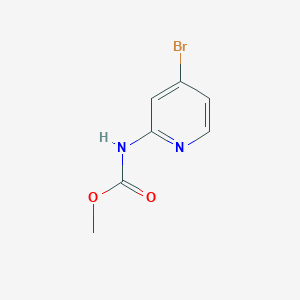
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

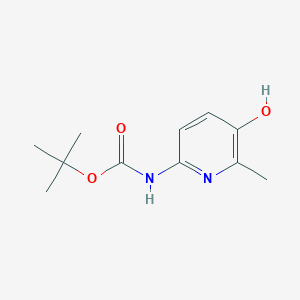
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)

